Azalomycin F
Description
Structure
2D Structure
Properties
CAS No. |
11003-24-0 |
|---|---|
Molecular Formula |
C55H93N3O17 |
Molecular Weight |
1068.3 g/mol |
IUPAC Name |
3-[[(10E,12E,18E,20E)-15-[(E)-10-(diaminomethylideneamino)dec-6-en-2-yl]-5,7,9,23,25,27,31,33,34,35-decahydroxy-10,14,18,22,26,30-hexamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C55H93N3O17/c1-32-17-14-19-36(5)51(35(4)16-12-10-8-9-11-13-23-58-54(56)57)74-53(71)37(6)20-15-18-33(2)45(63)29-46(64)38(7)43(61)22-21-34(3)48(66)31-55(72)52(70)47(65)28-42(75-55)27-41(73-50(69)30-49(67)68)25-39(59)24-40(60)26-44(32)62/h8-9,14-15,17-20,33-36,38-48,51-52,59-66,70,72H,10-13,16,21-31H2,1-7H3,(H,67,68)(H4,56,57,58)/b9-8+,18-15+,19-14+,32-17+,37-20+ |
InChI Key |
UVUPYXTUQSCQRV-PEKXHOPKSA-N |
SMILES |
CC1CCC(C(C(CC(C(C=CC=C(C(=O)OC(C(C=CC=C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)C)C(C)CCCC=CCCCN=C(N)N)C)C)O)O)C)O |
Isomeric SMILES |
CC1CCC(C(C(CC(C(/C=C/C=C(/C(=O)OC(C(/C=C/C=C(/C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)\C)C)C(C)CCC/C=C/CCCN=C(N)N)\C)C)O)O)C)O |
Canonical SMILES |
CC1CCC(C(C(CC(C(C=CC=C(C(=O)OC(C(C=CC=C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)C)C(C)CCCC=CCCCN=C(N)N)C)C)O)O)C)O |
Synonyms |
azalomycin F azalomycin-F |
Origin of Product |
United States |
Microbial Production and Bioprospecting of Azalomycin F
Primary Streptomyces Producers of Azalomycin F Complex
The this compound complex, which includes the main components Azalomycin F3a, F4a, and F5a, is synthesized by a range of Streptomyces species. mdpi.com These bacteria are found in diverse ecological niches, from common agricultural soil to unique environments like mangrove forests and insect nests.
Terrestrial Streptomycetes as Producers
Historically, terrestrial environments have been the primary source for the discovery of this compound-producing microorganisms. The initial isolation of the this compound complex was from Streptomyces hygroscopicus var. azalomyceticus. nih.govnih.gov Since then, bioprospecting efforts have identified several other terrestrial strains capable of producing these compounds.
Streptomyces malaysiensis MJM1968, isolated from agricultural soil, is a notable producer of the this compound complex. researchgate.netwu.ac.ththaiscience.info Another soil bacterium, Streptomyces iranensis, has been shown to produce this compound, which can mediate interactions with fungi in the soil ecosystem. nih.gov Research has also identified Streptomyces violaceusniger AC12AB and Streptomyces sp. AN090126, isolated from Korean agricultural soil, as producers. frontiersin.orgmdpi.com Furthermore, a termite-associated strain, Streptomyces sp. M56, was found to produce four azalomycin derivatives (F4a, F4b, F5a, and F5b). rsc.org
Table 1: Selected Terrestrial Streptomyces Producers of this compound
| Streptomyces Species | Isolation Source | Produced Components/Complex | References |
|---|---|---|---|
| S. hygroscopicus var. azalomyceticus | Not specified (original producer) | This compound complex (F3a, F4a, F5a) | mdpi.comnih.govnih.gov |
| S. malaysiensis MJM1968 | Agricultural soil | This compound complex | researchgate.netwu.ac.ththaiscience.info |
| S. iranensis | Soil | Azalomycin F3a, F4a | nih.govoup.com |
| S. violaceusniger AC12AB | Potato common scab suppressive soil | Azalomycin | frontiersin.org |
| Streptomyces sp. AN090126 | Agricultural suppressive soil (Korea) | This compound complex | mdpi.com |
| Streptomyces sp. M56 | Termite nest | Azalomycins F4a, F4b, F5a, F5b | rsc.org |
Mangrove-Derived Streptomycetes as Underexplored Sources
Mangrove ecosystems, with their unique saline and dynamic conditions, are considered underexplored but promising sources for novel bioactive compounds. nih.govfrontiersin.org These environments foster unique metabolic and physiological adaptations in microorganisms, potentially leading to the production of unique secondary metabolites. frontiersin.org
A key example is Streptomyces sp. 211726, isolated from mangrove rhizosphere soil, which has proven to be a remarkable producer of this compound and its analogs. nih.govnih.gov Research on this strain has led to the discovery of seven new this compound analogs, highlighting the potential of mangrove streptomycetes for discovering novel chemical structures within this compound family. nih.govsemanticscholar.org These findings underscore the importance of exploring unique habitats like mangroves for bioprospecting new microbial strains with the capacity to produce valuable compounds. frontiersin.orgmdpi.comencyclopedia.pub
Advanced Methodologies for this compound Isolation and Characterization
The process of obtaining pure this compound from microbial cultures involves sophisticated isolation and characterization techniques. Modern advancements have enabled more efficient purification and precise structural analysis.
For isolation, the process typically begins with the fermentation of the producer strain, such as Streptomyces sp. 211726, in a suitable liquid medium. nih.gov The bioactive compounds are then extracted from the culture broth or the microbial biomass using organic solvents. oup.com This crude extract undergoes further purification, often involving High-Performance Liquid Chromatography (HPLC) to separate the different components of the this compound complex. nih.govmdpi.com To improve yields, genetic engineering techniques have been applied, such as using integrated vectors to overexpress key biosynthetic genes in the producer strain. nih.gov
The structural elucidation of this compound and its analogs relies on a combination of advanced analytical methods:
Mass Spectrometry (MS) : High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact molecular formula of the compounds. nih.govrsc.org Liquid Chromatography-Mass Spectrometry (LC-MS) is employed for the analysis of complex mixtures and to identify known components. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D NMR techniques are essential for determining the complex planar structure and relative stereochemistry of these large macrolides. researchgate.netrsc.org
Spectroscopy : UV and IR spectroscopy provide additional information about the chemical structure, such as the presence of conjugated systems and specific functional groups. nih.gov
Advanced Stereochemical Analysis : For the definitive assignment of the absolute configuration, which has been a significant challenge, modern methods are employed. These include J-based configuration analysis (JBCA) and electronic circular dichroism (ECD), often supported by computational (in silico) analysis of the polyketide synthase (PKS) gene clusters responsible for the molecule's biosynthesis. rsc.org
Structural Elucidation and Stereochemical Assignments of Azalomycin F Analogs
Spectroscopic and Spectrometric Techniques for Structural Determination
The determination of the complex molecular architecture of Azalomycin F analogs relies on a combination of advanced spectroscopic and spectrometric methods.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for establishing the elemental composition of the this compound analogs. This method provides highly accurate mass measurements, which allow for the determination of the molecular formula with a high degree of confidence.
For instance, the molecular formula of a new Azalomycin F5a analog, 25-malonyl demalonylazalomycin F5a monoester, was determined to be C₅₇H₉₇N₃O₁₇ through High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). nih.gov The observed mass-to-charge ratio (m/z) of 1096.6914 for the protonated molecule [M+H]⁺ closely matched the calculated value of 1096.6896 for C₅₇H₉₈N₃O₁₇. nih.gov Similarly, HRESIMS has been instrumental in confirming the molecular formulas of other analogs like Azalomycin F4a. rsc.orgbeilstein-journals.orgresearchgate.net LC-ESI-HRMS analysis has also been used to identify and quantify this compound components in complex mixtures, such as culture extracts. nih.govmdpi.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Relative Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structural framework of this compound analogs. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC, are employed to piece together the molecule's connectivity and relative stereochemistry. nih.govsemanticscholar.orgresearchgate.netscispace.com
The complete ¹H and ¹³C NMR assignments for Azalomycins F3a, F4a, and F5a, as well as their new analogs, have been achieved through these comprehensive NMR analyses. nih.govsemanticscholar.orgscispace.com For example, in the structural elucidation of 25-malonyl demalonylazalomycin F5a monoester, comparison of its ¹³C and DEPT spectra with those of Azalomycin F5a revealed key differences, leading to the identification of the malonyl group's position. nih.govsemanticscholar.org Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, combined with the analysis of proton-proton coupling constants, have been crucial in determining the relative stereochemistry of these macrolides. scispace.com These techniques provide insights into the spatial proximity of protons, allowing for the assignment of relative configurations at the numerous stereocenters within the molecule. scispace.comresearchgate.net
Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration
Determining the absolute configuration of large, flexible molecules like this compound analogs presents a significant challenge. mdpi.comresearchgate.net Electronic Circular Dichroism (ECD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is a powerful technique for this purpose. mdpi.commtoz-biolabs.com
While the complexity and flexibility of this compound have made the assignment of absolute configurations difficult, ECD has been applied in these efforts. mdpi.comresearchgate.netrsc.org The experimental ECD spectrum of an this compound analog can be compared with quantum-chemically calculated spectra for possible stereoisomers. mdpi.com A match between the experimental and a calculated spectrum allows for the assignment of the absolute configuration. mdpi.comrsc.org For example, the ECD spectrum of Azalomycin F4a has been recorded and analyzed as part of a comprehensive study to revise its stereochemical assignment. rsc.orgrsc.org
J-Based Configuration Analysis (JBCA) for Stereochemical Refinement
J-Based Configuration Analysis (JBCA) is a sophisticated NMR technique used to refine the stereochemical assignments of acyclic structures within complex molecules. This method relies on the measurement of various long-range carbon-proton spin-coupling constants (ⁿJCH).
JBCA has been utilized in the structural elucidation of this compound derivatives to clarify their stereochemistry. rsc.org This technique, in conjunction with other spectroscopic methods, has been instrumental in the revised structural assignment of Azalomycin F4a and F5a, helping to resolve previous ambiguities in their stereochemical structures. rsc.orgacs.org
Structural Diversity and Isomeric Forms within the this compound Series
The this compound complex is not a single compound but rather a mixture of closely related analogs. This structural diversity arises from variations in the polyketide backbone and side chains.
Characterization of Major this compound Components (F3a, F4a, F5a)
Azalomycins F3a, F4a, and F5a are the three principal components of the this compound complex. mdpi.com They are large, 36-membered polyhydroxy macrolides that share a common core structure but differ in their side chains. scirp.orgnih.govscirp.org These compounds have been isolated from various Streptomyces species, including mangrove-derived strains. nih.govsemanticscholar.org
The planar structures of these major components were established and later revised through extensive spectroscopic analysis. mdpi.com Their relative configurations were subsequently determined, providing a more complete picture of their three-dimensional architecture. mdpi.comnih.govsemanticscholar.orgjst.go.jp The structural elucidation of these major components has been foundational for identifying and characterizing a growing number of new, minor this compound analogs. nih.govsemanticscholar.orgnih.gov
Below is a table summarizing the key characteristics of the major this compound components:
| Compound | Molecular Formula | Key Structural Features |
| Azalomycin F3a | C₅₄H₉₁N₃O₁₇ | A 36-membered macrolide with a guanidyl side chain. nih.govontosight.ai |
| Azalomycin F4a | C₅₅H₉₃N₃O₁₇ | Similar to F3a with an additional methylene (B1212753) group in the alkyl side chain. rsc.orgbeilstein-journals.orgresearchgate.net |
| Azalomycin F5a | C₅₆H₉₅N₃O₁₇ | Contains one more methylene group than F4a in the alkyl side chain. nih.govscirp.orgnih.gov |
Elucidation of Minor this compound Analogs and Derivatives
Further investigation into the metabolic products of various Streptomyces strains has led to the isolation and characterization of several minor this compound analogs and derivatives. A notable study on Streptomyces sp. 211726, a strain isolated from mangrove habitats, revealed the production of a suite of new this compound-type compounds alongside the previously identified azalomycins F3a, F4a, and F5a. uni.lunih.govnih.gov
The structures of these seven new minor analogs were established through comprehensive spectroscopic analysis, including Infrared (IR), Ultraviolet (UV), High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and extensive one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments (¹H, ¹³C, DEPT, HSQC, ¹H-¹H COSY, and HMBC). The structural assignments were further corroborated by direct comparison of their spectral data with those of the known parent compounds, azalomycins F3a, F4a, and F5a. uni.lunih.gov
The isolated minor analogs are primarily derivatives of the main this compound scaffolds, differing in the ester group attached to the macrolide ring. These findings highlight the biosynthetic versatility of the producing organism and expand the known chemical diversity of the azalomycin family. uni.lu The identified compounds from Streptomyces sp. 211726 are detailed below. uni.lunih.govnih.gov
Table 1: Minor this compound Analogs from Streptomyces sp. 211726
| Compound Name | Parent Azalomycin | Molecular Formula | Key Structural Feature |
|---|---|---|---|
| 25-Malonyl demalonylazalomycin F5a monoester (1) | Azalomycin F5a | C₅₇H₉₇N₃O₁₇ | Isomer of Azalomycin F5a; Malonyl group at C-25. uni.lu |
| 23-Valine demalonylazalomycin F5a ester (2) | Azalomycin F5a | - | Valine ester at C-23. uni.lu |
| 23-(6-Methyl)heptanoic acid demalonylazalomycin F3a ester (3) | Azalomycin F3a | - | 6-Methylheptanoic acid ester at C-23. uni.lu |
| 23-(6-Methyl)heptanoic acid demalonylazalomycin F4a ester (4) | Azalomycin F4a | - | 6-Methylheptanoic acid ester at C-23. uni.lu |
| 23-(6-Methyl)heptanoic acid demalonylazalomycin F5a ester (5) | Azalomycin F5a | - | 6-Methylheptanoic acid ester at C-23. uni.lu |
| 23-(9-Methyl)decanoic acid demalonylazalomycin F4a ester (6) | Azalomycin F4a | - | 9-Methyldecanoic acid ester at C-23. uni.lu |
In addition to these derivatives, separate research on Streptomyces sp. M56 led to the isolation of azalomycin derivatives designated F4a, F4b, F5a, and F5b. nih.gov The structural elucidation of these compounds required a combination of 1D and 2D NMR, J-based configuration analysis (JBCA), electronic circular dichroism (ECD), and high-resolution mass spectrometry to revise and confirm their stereochemical assignments. nih.gov
Dynamic Stereochemistry and Interconversion Phenomena
An interesting characteristic of some this compound analogs is their dynamic nature and ability to undergo structural interconversion. This phenomenon was observed with the minor analog 25-malonyl demalonylazalomycin F5a monoester, which was also referred to as azalomycin F5b in earlier literature. uni.lunih.gov
This compound, isolated as a white, amorphous powder, was found to have the identical molecular formula (C₅₇H₉₇N₃O₁₇) as azalomycin F5a. uni.lu However, detailed NMR analysis revealed that it was an isomer, with the malonyl group linked to the C-25 hydroxyl instead of another position. uni.lunih.gov Researchers noted that this compound is convertible to azalomycin F5a. uni.lu High-Performance Liquid Chromatography (HPLC) analysis demonstrated this interconversion clearly: after the purified compound was left to stand in a methanol-d₄ solution at room temperature for 30 days, it reached an equilibrium mixture with a ratio of approximately 15:85 between the initial compound (azalomycin F5b) and azalomycin F5a. uni.lunih.gov
This observation of dynamic equilibrium between isomers is a key feature of azalomycin stereochemistry. A similar isomerism is noted for azalomycin F4a, where two isomers can exist that differ only in the site of attachment of the malonyl side chain, being either the C-23 or C-25 hydroxyl group. researchgate.net These interconversion phenomena underscore the conformational flexibility and reactivity of the large, polyhydroxy macrolide structure of azalomycins.
Biosynthetic Pathway Elucidation and Genetic Engineering of Azalomycin F
Genetic Organization of the Azalomycin F Biosynthetic Gene Cluster (BGC)
Identification of Polyketide Synthase (PKS) Genes
The core of the this compound BGC is composed of a set of large, multidomain proteins known as Type I polyketide synthases (PKSs). These PKS-encoding genes are central to the assembly of the polyketide chain. nih.gov The this compound PKS system is notable because it accomplishes twenty cycles of polyketide chain elongation using only nineteen extension modules, a clear deviation from the standard colinearity rule in PKSs. nih.govnih.gov This discrepancy points to the iterative use of at least one module. nih.govnih.gov
The PKS genes within the cluster are designated as azlA, azlB, azlC, azlD, azlE, azlF, azlG, and azlH. secondarymetabolites.org These genes encode the multimodular enzymes that carry out the stepwise condensation of extender units to form the complex carbon skeleton of this compound. secondarymetabolites.org For instance, the PKS protein AzlA contains the loading module and the first extension module. nih.gov Module 1 and module 3 are encoded on two separate PKS genes. researchgate.netresearchgate.net
Table 1: Polyketide Synthase (PKS) Genes in the this compound Biosynthetic Gene Cluster
| Gene | Product | Function |
|---|---|---|
| azlA | Polyketide Synthase | Contains the loading module (LM) and the iterative extension module 1. nih.gov |
| azlB | Polyketide Synthase | Part of the multimodular PKS assembly line. secondarymetabolites.org |
| azlC | Polyketide Synthase | Part of the multimodular PKS assembly line. secondarymetabolites.org |
| azlD | Polyketide Synthase | Part of the multimodular PKS assembly line. secondarymetabolites.org |
| azlE | Polyketide Synthase | Part of the multimodular PKS assembly line. secondarymetabolites.org |
| azlF | Polyketide Synthase | Part of the multimodular PKS assembly line. secondarymetabolites.org |
| azlG | Polyketide Synthase | Part of the multimodular PKS assembly line. secondarymetabolites.org |
| azlH | Polyketide Synthase | Part of the multimodular PKS assembly line. secondarymetabolites.orgresearchgate.net |
Auxiliary Genes Involved in this compound Assembly
Flanking the core PKS genes are numerous auxiliary genes essential for the complete biosynthesis of this compound. nih.gov These genes are responsible for producing the starter unit, performing tailoring modifications, and potentially regulating the expression of the cluster.
The biosynthesis is initiated with a unique 4-guanidinobutyrate starter unit derived from L-arginine. researchgate.net The gene products Azl4 (a ligase) and Azl5 (an acyltransferase) are responsible for activating 4-guanidinobutyric acid and loading it onto the PKS loading module. nih.govresearchgate.net Deletion of azl4 and azl5 abolishes azalomycin production. researchgate.net Other auxiliary enzymes include a cytochrome P450 (azl2) and a ferredoxin (azl3), which are likely involved in post-PKS modifications of the macrolide scaffold. secondarymetabolites.orgsecondarymetabolites.org
Table 2: Key Auxiliary Genes in the this compound Biosynthetic Gene Cluster
| Gene | Product | Putative Function |
|---|---|---|
| azl2 | Cytochrome P450 | Post-PKS tailoring (e.g., oxidation). secondarymetabolites.orgsecondarymetabolites.org |
| azl3 | Ferredoxin | Electron carrier, likely for P450 activity. secondarymetabolites.orgsecondarymetabolites.org |
| azl4 | Ligase | Activates the 4-guanidinobutyric acid starter unit. nih.govresearchgate.net |
| azl5 | Acyltransferase | Loads the activated starter unit onto the PKS. nih.govresearchgate.net |
Enzymatic Mechanisms within the this compound Polyketide Synthase Assembly Line
The this compound PKS assembly line employs several non-canonical enzymatic strategies to construct the final molecule, making it a subject of significant scientific interest.
Iterative Polyketide Chain Elongation
A key feature of this compound biosynthesis is the iterative use of a PKS module. nih.govbeilstein-journals.org Detailed analysis revealed that the first extension module (module 1) catalyzes two consecutive rounds of chain elongation. nih.govnih.gov Evidence for this comes from the fact that the entire PKS requires 20 elongation cycles but only possesses 19 extension modules. nih.gov Genetic experiments, including the inactivation of the dehydratase (DH) domain in module 1, provided direct proof that this single module is used twice. nih.gov Following the first extension, the acyl-chain intermediate is transferred back to the ketosynthase (KS) domain of module 1 for a second round of elongation, rather than proceeding to the next module (module 2). nih.gov This iterative mechanism is a departure from the linear, one-module-one-extension paradigm of most modular PKSs. beilstein-journals.org
Cross-Module Enoylreduction and Catalytic Specificity
One of the most remarkable features of the this compound PKS is the action of a "switchable" enoylreductase (ER) domain. nih.govnih.gov The ER domain within the iterative module 1 (ER1) is selectively employed. It is inactive during the first elongation cycle catalyzed by module 1 but becomes active during the second cycle. nih.govnih.gov This "toggling" allows for differential reduction of the polyketide chain at specific steps, even though the same module is used. nih.gov
Furthermore, this same ER domain (ER1/2) acts in trans to reduce a substrate tethered to a different, downstream module. researchgate.netresearchgate.net Specifically, the ER domain from module 1/2 is responsible for the enoylreduction that should occur within module 3, which lacks its own functional ER domain. researchgate.netresearchgate.netcam.ac.uk This cross-module catalysis is a rare phenomenon in PKS assembly lines. researchgate.net Genetic and enzymatic studies have confirmed that ER1/2 is recruited by module 3 to catalyze the α,β-double bond reduction of the intermediate attached to the acyl carrier protein (ACP) of module 3. researchgate.netcam.ac.uk
Intermodular Recognition and Protein-Protein Interactions in PKS
The unusual cross-module activity of the ER1/2 domain necessitates specific protein-protein interactions for proper function and recognition. researchgate.net Research indicates that intermodular recognition between the ER1/2 domain located in module 1/2 and the ketosynthase (KS) domain of module 3 (KS3) is required for this cross-module enoylreduction to occur. researchgate.netresearchgate.netresearchgate.net The specificity of the ER1/2 domain is essential for this interaction. researchgate.net
Additionally, the KS domain of the subsequent module, KS4, appears to function as a gatekeeper, facilitating the cross-module enoylreduction process. researchgate.netresearchgate.net These specific interactions ensure that the growing polyketide chain is correctly modified despite the non-linear arrangement of catalytic domains. researchgate.net It has also been noted that module 3 and module 6 of the this compound PKS are evolutionarily homologous, which provides insights into how such complex, non-colinear assembly lines may have evolved through processes like gene duplication and conversion. researchgate.net
Bioengineering Strategies for Enhanced Production and Structural Diversification
The complex structure and potent bioactivity of this compound have made its biosynthetic pathway a prime target for bioengineering. By manipulating the polyketide synthase (PKS) assembly line and precursor supply, researchers aim to enhance production yields and generate novel analogues with improved therapeutic properties. These strategies are broadly categorized into evolution-oriented approaches, rational design, and precursor-directed biosynthesis.
Evolution-Oriented Approaches in this compound PKS Engineering
Nature's own strategies for diversifying polyketides, such as gene duplication, conversion, and recombination, serve as a blueprint for PKS engineering. biorxiv.orgbiorxiv.org These evolution-oriented approaches are particularly relevant to the this compound PKS, which exhibits features sculpted by natural evolutionary events. researchgate.netnih.govcam.ac.uk
A key insight into the this compound PKS is the evolutionary relationship between its modules. repec.orgresearchgate.net Phylogenetic analysis has revealed that module 3 and module 6 of the this compound PKS are evolutionarily homologous. researchgate.netnih.govresearchgate.net This homology suggests a shared ancestry, likely arising from a gene duplication event followed by divergent evolution. researchgate.netnih.gov This natural precedent of modular evolution provides a powerful guide for engineering efforts, suggesting that these modules or their constituent domains can be swapped or modified with a higher probability of success. biorxiv.orgresearchgate.netnih.gov
Researchers have leveraged this understanding to create novel polyketide structures. By simulating the evolutionary process of recombination between homologous modules, a "ring-contracted mini-azalomycin" has been successfully generated. biorxiv.org This approach, which mimics natural evolutionary events, can be more effective than purely rational design, which often suffers from a loss of productivity due to the incompatibility of engineered parts. biorxiv.orgbiorxiv.org The study of evolutionary events in PKSs, including gene conversion—a process where genetic material is exchanged between homologous regions—provides a new toolbox for PKS engineering. biorxiv.orgbiorxiv.org This strategy not only guides the optimal points for recombination but also helps refine the assembly line in a coordinated manner. biorxiv.orgbiorxiv.org
Rational Design and Directed Evolution of this compound PKS
Rational design involves making deliberate, knowledge-based modifications to the PKS assembly line to predictably alter the final product. nih.govnih.gov This can involve the insertion, deletion, or replacement of entire modules or individual catalytic domains. sciepublish.com The goal is to modify specific features of the this compound molecule, such as its size, oxidation state, or stereochemistry. nih.gov
In the context of this compound, rational design efforts are informed by a deep understanding of its non-colinear biosynthesis. For instance, studies have identified specific domains, like the ketosynthase domain of module 4 (KS4), that act as "gatekeepers," facilitating cross-module interactions that are crucial for the unusual processing steps in this compound assembly. researchgate.netnih.govrepec.orgresearchgate.net The enoylreductase (ER) domain within the iterative module 1/2 has also been shown to act across modules, a rare deviation from the canonical assembly line logic. researchgate.netnih.govnih.gov Engineering these inter-modular recognition sites is a key strategy in the rational design of new azalomycin analogues. researchgate.netnih.govrepec.orgresearchgate.net
However, purely rational attempts at engineering large PKSs can be challenging and often result in chimeric enzymes with low or no activity. biorxiv.orgnih.gov Directed evolution, which mimics natural selection in a laboratory setting, offers a complementary approach. This technique involves generating a large library of mutant PKS enzymes and screening for variants that produce novel compounds or higher titers of the desired product. While specific examples focusing solely on directed evolution of the entire this compound PKS are not prominent, the principles are widely applied in PKS engineering to overcome the limitations of rational design. biorxiv.orgethz.ch
Precursor-Directed Biosynthesis Approaches (e.g., arginine-derived polyketides)
Precursor-directed biosynthesis is a powerful and less disruptive method for generating structural diversity. This strategy involves feeding the producing organism, such as Streptomyces iranensis or Streptomyces sp. 211726, with synthetic analogues of the natural starter unit. nih.govresearchgate.net The PKS machinery then incorporates these unnatural precursors to produce novel derivatives of the natural product.
The biosynthesis of this compound is initiated with an unusual starter unit, 4-guanidinobutyryl-CoA, which is derived from L-arginine. nih.govresearchgate.net This makes this compound a member of the arginine-derived polyketide, or arginoketide, family. researchgate.netbiorxiv.org The biosynthetic pathway involves enzymes that convert arginine to the 4-guanidinobutyrate starter unit. researchgate.net Specifically, the gene products Azl4 and Azl5 are responsible for activating 4-guanidinobutyric acid with coenzyme A and loading it onto the PKS assembly line, respectively. researchgate.net
The dependence on this specific arginine-derived starter unit opens up opportunities for precursor-directed biosynthesis. By introducing modified arginine analogues into the fermentation broth, it is possible to generate a variety of this compound derivatives with altered side chains. This approach has been successfully used to create new derivatives of other polyketides, such as spinosad, and holds significant promise for the structural diversification of this compound. sciepublish.com Deletion of the genes responsible for starter unit biosynthesis, such as azl4 and azl5, abolishes this compound production, confirming their crucial role and highlighting them as targets for engineering. nih.govresearchgate.net
Molecular and Cellular Mechanisms of Azalomycin F Bioactivity
Antimicrobial Action of Azalomycin F on Bacterial and Fungal Pathogens
This compound, a guanidyl-containing polyhydroxy macrolide, demonstrates significant bioactivity against a range of microbial pathogens, including Gram-positive bacteria and fungi. mdpi.comsemanticscholar.orgmdpi.com Its antimicrobial effects are not attributed to a single mode of action but rather to a multi-pronged attack on the integrity and biosynthesis of the microbial cell envelope. mdpi.comnih.gov This multifaceted mechanism involves the physical disruption of cell membranes and the specific targeting of crucial biopolymers like lipoteichoic acid (LTA) and its synthesizing enzymes. mdpi.comresearchgate.net
Disruptive Effects on Cell Envelope Integrity
A primary mechanism of this compound's antimicrobial activity is its ability to compromise the structural integrity of the cell envelope. mdpi.com This disruption leads to a cascade of events that ultimately result in cell death. mdpi.comnih.gov The compound acts on the cell membrane of both bacteria and fungi, altering its permeability and causing the leakage of essential cellular components. semanticscholar.orgresearchgate.netresearchgate.net
This compound has been shown to increase the permeability of the cell membrane in susceptible pathogens like methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.govnih.gov This effect is demonstrated by studies showing an increase in the conductivity of MRSA suspensions and elevated adenylate kinase activity in cultures treated with this compound, which indicates the leakage of intracellular substances. nih.gov The compound's ability to act as an ionophore, a characteristic of polyether antibiotics, facilitates the transport of ions across the membrane, disrupting normal cellular function. ontosight.ai This disruption is not limited to bacteria; azalomycins F3a, F4a, and F5a have been observed to disrupt the plasma membrane permeability of fungal cells, leading to the release of their contents. researchgate.net The ultimate consequence of this membrane damage and substance leakage is cellular autolysis. mdpi.commdpi.comnih.gov
The disruption of the cell membrane is facilitated by a direct and strong interaction between this compound and the phospholipid components of the membrane. nih.gov The molecule's structure plays a crucial role in this interaction; its large lactone ring binds to the polar head of membrane phospholipids (B1166683). mdpi.comsemanticscholar.orgnih.gov Research has specifically identified 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol), commonly known as DPPG, as a key target. nih.gov The anti-MRSA activity of Azalomycin F5a was found to decrease significantly when combined with membrane lipids or DPPG, suggesting these are important molecular targets. nih.gov Molecular dynamics simulations and spectroscopic analyses have confirmed a strong interaction between the lactone ring of Azalomycin F5a and the polar head of DPPG and its derivative, lysyl-DPPG. nih.gov
Permeabilization of Cell Membranes
Targeting of Lipoteichoic Acid (LTA) and its Biosynthesis
In Gram-positive bacteria, this compound employs a synergistic mechanism that combines membrane disruption with the specific targeting of lipoteichoic acid (LTA), a critical anionic polymer in the cell envelope. semanticscholar.orgmdpi.comnih.gov This dual action enhances its antibacterial efficacy. mdpi.com
The guanidyl-containing side chain of this compound is responsible for targeting LTA. mdpi.comsemanticscholar.orgnih.gov This side chain, which is protonated and positively charged in a physiological environment, is thought to engage in electrostatic interactions with the negatively charged phosphate (B84403) groups of LTA. mdpi.commdpi.com This binding has been shown to be a crucial part of its mechanism, as the addition of LTA to a culture could prevent Azalomycin F5a-induced lysis of MRSA. nih.gov The interaction between the guanidyl group and LTA, combined with the lactone ring's binding to phospholipids, results in a synergistic disruption of the cell envelope. mdpi.commdpi.com This process also appears to accelerate the release of LTA from the cell surface. mdpi.comnih.gov
Beyond merely binding to the LTA polymer, this compound actively inhibits its production by targeting the enzyme Lipoteichoic Acid Synthetase (LtaS). mdpi.comnih.gov LtaS is essential for the biosynthesis of LTA, making it an attractive target for antimicrobial agents. mdpi.com Studies have demonstrated that this compound can significantly inhibit the activity of the extracellular catalytic domain of LtaS (eLtaS). mdpi.comnih.gov
Fluorescence analysis and molecular docking studies revealed that this compound binds spontaneously to the active center of LtaS. mdpi.comnih.govresearchgate.net This interaction involves key amino acid residues within the enzyme's active site, including Lys299, Phe353, Trp354, and His416. mdpi.comnih.gov By binding to this active center, this compound interferes with substrate binding and the LTA elongation process, effectively halting the synthesis of this vital cell wall component. mdpi.comresearchgate.net This inhibition of LTA biosynthesis, coupled with the direct damage to the cell envelope, constitutes a powerful, multi-pronged attack that leads to bacterial cell death. nih.govresearchgate.net
Table 1: Binding Parameters of this compound to Lipoteichoic Acid Synthetase (LtaS) This table summarizes data from fluorescence analyses of the interaction between this compound and different forms of the LtaS enzyme.
| System | Temperature (°C) | Binding Constant (K_a) (L·mol⁻¹) | Number of Binding Sites (n) |
| eLtaS/azalomycin F | 25 | 1.15 x 10⁵ | 0.963 |
| eLtaS/azalomycin F | 35 | 0.72 x 10⁵ | 0.908 |
| LtaS-liposome/azalomycin F | 25 | 1.95 x 10⁴ | 0.771 |
| LtaS-liposome/azalomycin F | 35 | 1.15 x 10⁴ | 0.697 |
| Data sourced from a 2024 study on the antimicrobial mechanism of this compound. mdpi.com |
Impact on Bacterial Cell Wall Homeostasis and Morphogenesis
This compound demonstrates significant antibacterial activity, primarily against Gram-positive bacteria, by disrupting the integrity of the bacterial cell envelope. mdpi.comnih.gov Its mechanism involves targeting and inhibiting key processes essential for cell wall maintenance and structure. Research indicates that this compound acts on lipoteichoic acid (LTA) synthase (LtaS), an enzyme critical for the biosynthesis of LTA, a major component of the Gram-positive bacterial cell wall. mdpi.comresearchgate.net The guanidyl side chain of the this compound molecule is crucial for this activity, as it appears to interact with the active center of LtaS, thereby inhibiting LTA synthesis. mdpi.com
This inhibition of LTA biosynthesis is a primary facet of its multi-pronged attack. This compound also accelerates the release of LTA from the bacterial cell, further destabilizing the cell envelope. mdpi.comresearchgate.net This disruption is compounded by direct damage to the cell membrane. mdpi.comresearchgate.net Transmission electron microscopy of Staphylococcus aureus treated with this compound revealed a distinct separation between the cell membrane and the cell wall, indicating severe structural damage. researchgate.net
Furthermore, functional genomic screening has shown that this compound treatment inhibits peptidoglycan synthesis, another vital process for the bacterial cell wall. researchgate.net The combined effect of inhibiting LTA and peptidoglycan synthesis, damaging the cell membrane, and accelerating LTA release leads to a synergistic disruption of cell wall homeostasis. mdpi.com This ultimately compromises the cell's structural integrity, affects cell morphogenesis, and can lead to cellular autolysis. mdpi.comresearchgate.netresearchgate.net
Immunomodulatory and Anti-Inflammatory Mechanisms
This compound exhibits notable immunomodulatory and anti-inflammatory properties, positioning it as a compound of interest for inflammatory conditions. nih.govmdpi.com Its mechanisms involve the modulation of inflammatory mediators and the regulation of key signaling pathways that govern the inflammatory response. nih.govresearchgate.net
Studies have demonstrated that this compound can effectively reduce the expression of several key pro-inflammatory cytokines. In a mouse model of atopic dermatitis, topical application of this compound led to a significant decrease in the serum levels of Immunoglobulin E (IgE) and various cytokines, including interferon-gamma (IFN-γ), interleukin-4 (IL-4), thymic stromal lymphopoietin (TSLP), and interleukin-1β (IL-1β). nih.govmdpi.comnih.gov By lowering the levels of these inflammatory mediators, this compound helps to temper the immune response and alleviate inflammatory symptoms. nih.govmdpi.com The reduction in these cytokines suggests that this compound may help restore the Th1/Th2 immune balance, which is often dysregulated in inflammatory diseases. mdpi.com
| Cytokine/Mediator | Effect Observed with this compound Treatment | Reference |
|---|---|---|
| IgE | Reduced serum levels | nih.govmdpi.comnih.gov |
| IFN-γ | Reduced serum levels | nih.govmdpi.comnih.gov |
| IL-4 | Reduced serum levels | nih.govmdpi.comnih.gov |
| TSLP | Reduced serum levels | nih.govmdpi.comnih.gov |
| IL-1β | Reduced serum levels | nih.govmdpi.comnih.gov |
The anti-inflammatory effects of this compound are underpinned by its ability to regulate critical intracellular signaling pathways. nih.govresearchgate.netnih.gov RNA-Seq analysis has revealed that the molecular mechanism underlying its anti-inflammatory activity involves the modulation of the Nuclear Factor-kappa B (NF-κB) and Tumor Necrosis Factor (TNF) signaling pathways. nih.govresearchgate.netnih.gov These pathways are central to the inflammatory process, controlling the expression of a wide array of pro-inflammatory genes, including those for cytokines and chemokines. mdpi.com By downregulating the NF-κB and TNF pathways, this compound effectively suppresses the transcription of these inflammatory mediators, thereby exerting its anti-inflammatory effect. nih.goviau.ir Key genes identified as being regulated by this action include Il1b and Tnf. nih.govresearchgate.net
Modulation of Pro-inflammatory Cytokine Expression
Anti-proliferative and Cytotoxic Mechanisms in Cancer Research
This compound and its analogs have demonstrated significant anti-proliferative and cytotoxic activities, particularly against various cancer cell lines, indicating their potential as anticancer agents. nih.govmdpi.comnih.gov
A primary focus of research into the anticancer properties of this compound has been its effect on the human colon cancer cell line, HCT-116. encyclopedia.pubmdpi.com Numerous studies have isolated this compound analogs that exhibit moderate to strong cytotoxic activity against HCT-116 cells. researchgate.netscienceopen.comscienceopen.com For instance, azalomycin F4a 2-ethylpentyl ester and azalomycin F5a 2-ethylpentyl ester, isolated from Streptomyces sp. 211726, displayed potent cytotoxicity with IC50 values of 5.64 µg/mL and 2.58 µg/mL, respectively. mdpi.comscienceopen.com Further investigation led to the isolation of seven other new this compound analogs that also showed inhibitory activity against HCT-116 cells, with IC50 values ranging from 1.81 to 5.00 µg/mL. scienceopen.comnih.gov
| This compound Analog | Cell Line | Reported IC50 Value | Reference |
|---|---|---|---|
| Azalomycin F4a 2-ethylpentyl ester | HCT-116 | 5.64 µg/mL | mdpi.comscienceopen.com |
| Azalomycin F5a 2-ethylpentyl ester | HCT-116 | 2.58 µg/mL | mdpi.comscienceopen.com |
| New Analogs (compounds 1-7) | HCT-116 | 1.81 - 5.00 µg/mL | scienceopen.comnih.gov |
The anti-tumor activity of microbial natural products like this compound is understood to potentially involve several mechanisms, including the regulation of immune function, inhibition of cell proliferation, and the induction of apoptosis (programmed cell death). nih.gov Research into this compound has begun to elucidate these specific pathways. One study discovered that Azalomycin F4a can effectively inhibit autophagy in advanced gastric cancer cells by targeting the overexpressed autophagy-related gene 4B (ATG4B). mdpi.comresearchgate.net Autophagy is a cellular process that can promote cancer cell survival, so its inhibition represents a viable anti-tumor strategy. researchgate.net In the context of HCT-116 colon cancer cells, crude extracts containing azalomycins have been shown to reduce cell proliferation by inducing cell-cycle arrest in the G1 and G2 phases and triggering mitochondrial-mediated apoptosis. mdpi.com These findings highlight that this compound's anti-tumor effects are multi-faceted, involving the disruption of fundamental cellular processes required for cancer cell growth and survival. mdpi.commdpi.com
Investigating Cellular Targets in Malignant Cells (e.g., HCT-116 colon cancer cell line)
Modulation of Fungal Physiological Processes
This compound demonstrates a significant capacity to interfere with fundamental physiological processes within fungal cells. Its bioactivity extends beyond simple membrane disruption, influencing complex intracellular signaling pathways and regulatory networks. The following sections detail two key mechanisms: the compound's profound effect on calcium homeostasis and its remarkable ability to induce epigenetic changes that reprogram fungal metabolism.
Influence on Intracellular Calcium Homeostasis
This compound significantly alters the delicate balance of intracellular calcium (Ca²⁺) in fungi, a critical second messenger involved in numerous cellular processes. Research on fungi such as Trichoderma viride and the model yeast Saccharomyces cerevisiae has revealed that this compound, at concentrations around 10⁻⁶ to 10⁻⁵ mol/l, stimulates both the influx and efflux of Ca²⁺ across the plasma membrane. nih.govsav.sk This dual effect occurs without this compound itself acting as a Ca²⁺ ionophore, suggesting a more complex mechanism of action. nih.govsav.sk
Further investigation into subcellular fractions has shown that this compound inhibits the ATP-dependent uptake of Ca²⁺ into membrane vesicles. nih.govsav.sk Moreover, it triggers the release of previously accumulated Ca²⁺ from these intracellular stores. nih.govsav.sk This effect is particularly prominent in the light organellar fractions (representing microsomal membranes) of both T. viride and S. cerevisiae, and to a lesser degree in the heavy organellar fraction of S. cerevisiae. nih.govsav.sk In experiments using S. cerevisiae engineered to express the Ca²⁺-dependent photoprotein aequorin, the addition of this compound induced transient bursts of luminescence, directly reflecting a spike in the cytoplasmic Ca²⁺ concentration. nih.govsav.sk
The collective evidence suggests that this compound disrupts Ca²⁺ homeostasis by causing a release of calcium from intracellular stores, likely the endoplasmic reticulum, which in turn elevates cytosolic Ca²⁺ levels. nih.govresearchgate.net This increase in cytoplasmic calcium is thought to be the primary driver for the observed stimulation of Ca²⁺ efflux from the cell, as the cell attempts to restore its normal low cytosolic calcium concentration. nih.govsav.sk
Table 1: Effects of this compound on Calcium Fluxes in Fungi
| Fungal Species | This compound Concentration | Observed Effect | Reference |
|---|---|---|---|
| Trichoderma viride | 10⁻⁶ - 10⁻⁵ mol/l | Stimulated ⁴⁵Ca²⁺ influx and efflux. | nih.govsav.sk |
| Inhibited ATP-dependent Ca²⁺ uptake in membrane fractions. | nih.govsav.sk | ||
| Induced release of ⁴⁵Ca²⁺ from microsomal fraction. | nih.govresearchgate.net | ||
| Saccharomyces cerevisiae | 10⁻⁶ - 10⁻⁵ mol/l | Stimulated ⁴⁵Ca²⁺ influx and efflux. | nih.govsav.sk |
| Induced transients of luminescence (aequorin), indicating increased cytoplasmic Ca²⁺. | nih.govsav.sk | ||
| Released ⁴⁵Ca²⁺ from light organellar fractions. | nih.govsav.sk |
Epigenetic Reprogramming of Fungal Metabolism by this compound
This compound, produced by soil bacteria like Streptomyces iranensis, functions as a potent inter-kingdom signaling molecule that can fundamentally reprogram the metabolism of certain fungi by altering their epigenetic landscape. chembiosys.denih.gov This is a sophisticated mechanism where a bacterial natural product triggers the expression of otherwise "silent" biosynthetic gene clusters (BGCs) in fungi. chembiosys.denih.gov
A prominent example of this is the interaction between S. iranensis and the fungus Aspergillus nidulans. chembiosys.denih.gov In response to this compound, A. nidulans activates its dormant ors gene cluster, leading to the production of secondary metabolites such as orsellinic acid and its derivatives. chembiosys.denih.gov This activation is not random but is the result of specific epigenetic modifications. chembiosys.debiorxiv.org
The core of this reprogramming involves the fungal histone modification machinery. chembiosys.debiorxiv.org Research has identified the histone acetyltransferase GcnE as a key fungal enzyme that is triggered by the bacterial signal. chembiosys.debiorxiv.org GcnE specifically acetylates histone H3 at lysines 9 and 14 (H3K9ac, H3K14ac) within the promoter regions of the ors genes. chembiosys.de This acetylation "opens up" the chromatin structure, making the genes accessible for transcription. The process also requires a specific transcription factor, BasR. chembiosys.debiorxiv.org Conversely, the histone deacetylase SirE acts as a negative regulator; its deletion in A. nidulans leads to the production of orsellinic acid even without the bacterial stimulus, phenocopying the effect of this compound. chembiosys.debiorxiv.org This demonstrates that this compound's signaling activity effectively overrides the silencing effect of SirE. chembiosys.debiorxiv.org This mechanism of inducing fungal natural product formation has been observed in both Aspergillus and Penicillium species. chembiosys.de
**Table 2: Key Factors in this compound-Induced Epigenetic Reprogramming in *A. nidulans***
| Factor | Type | Role in ors Gene Cluster Activation | Reference |
|---|---|---|---|
| This compound | Bacterial Signal Molecule | Induces the expression of the silent gene cluster. | chembiosys.denih.gov |
| GcnE | Fungal Histone Acetyltransferase | Acetylates H3K9 and H3K14 in ors gene promoters, activating transcription. | chembiosys.debiorxiv.org |
| SirE | Fungal Histone Deacetylase (Sirtuin) | Acts as a negative regulator, silencing the gene cluster in the absence of the signal. | chembiosys.debiorxiv.org |
| BasR | Fungal Transcription Factor | Required for the activation of the ors gene cluster. | chembiosys.debiorxiv.org |
| Orsellinic Acid | Fungal Secondary Metabolite | Product of the activated ors gene cluster. | chembiosys.denih.gov |
Spectrum of Biological Activities and Preclinical Efficacy Studies of Azalomycin F
Broad-Spectrum Antimicrobial Potency
Azalomycin F exhibits significant activity against a variety of microorganisms, including bacteria, fungi, and protozoa. researchgate.netmdpi.com
Efficacy against Gram-Positive Bacterial Strains, Including Multi-Drug Resistant Phenotypes
This compound has demonstrated potent antibacterial activity against several Gram-positive bacteria. mdpi.com This includes multi-drug resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). nih.gov The minimum inhibitory concentrations (MICs) of this compound analogs against various Gram-positive bacteria have been reported. For instance, against Staphylococcus aureus S014, the MICs ranged from 0.39 to 1.56 μg/mL, and for Bacillus subtilis S028, the MICs were between 0.20 and 0.78 μg/mL. mdpi.comnih.gov Specifically, the MIC of Azalomycin F5a against MRSA ATCC 33592 was determined to be 4.0 μg/mL. nih.gov Studies suggest that this compound may exert its antibacterial effect by causing leakage of cellular substances. nih.gov
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Analogs against Gram-Positive Bacteria
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus S014 | 0.39–1.56 mdpi.comnih.gov |
| Bacillus subtilis S028 | 0.20–0.78 mdpi.comnih.gov |
| Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 33592 | 4.0 nih.gov |
Antifungal Activity against Diverse Fungal Genera and Species
This compound and its analogs have shown broad-spectrum antifungal activity. researchgate.net They are effective against both unicellular and filamentous fungi. jofamericanscience.org The MICs of this compound analogs against Candida albicans ATCC 10231 were found to be in the range of 1.56–6.25 μg/mL. mdpi.comnih.govpreprints.org Other susceptible fungal species include Aspergillus fumigatus, Aspergillus niger, Fusarium oxysporum, Rhizoctonia solani, Cladosporium cladosporioides, Colletotrichum gloeosporioides, and Saccharomyces cerevisiae. researchgate.netjofamericanscience.orgscience.gov One study reported an MIC of 31.25 µg/ml for an antifungal antibiotic against Saccharomyces cerevisiae ATCC 9763 and 25.25 µg/ml against Candida albicans IMRU 3669. jofamericanscience.org The same study found the MIC against Aspergillus niger IMI 31276 to be 46.9 µg/ml, and against Fusarium oxysporum and Rhizoctonia solani, it was 52.7 µg/ml. jofamericanscience.org
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound and its Analogs against Various Fungi
| Fungal Species | MIC (μg/mL) |
|---|---|
| Candida albicans ATCC 10231 | 1.56–6.25 mdpi.comnih.govpreprints.org |
| Candida albicans IMRU 3669 | 25.25 jofamericanscience.org |
| Saccharomyces cerevisiae ATCC 9763 | 31.25 jofamericanscience.org |
| Aspergillus niger IMI 31276 | 46.9 jofamericanscience.org |
| Fusarium oxysporum | 52.7 jofamericanscience.org |
| Rhizoctonia solani | 52.7 jofamericanscience.org |
| Aspergillus fumigatus ATCC 16424 | 62.5 jofamericanscience.org |
Anti-Protozoal Properties
This compound has demonstrated notable anti-protozoal activity, particularly against Trichomonas vaginalis. mdpi.comnii.ac.jpscispace.com Clinical studies have been conducted on its effectiveness against trichomoniasis. researchgate.netmdpi.com
Anti-Inflammatory and Immunomodulatory Effects
Beyond its antimicrobial properties, this compound exhibits anti-inflammatory and immunomodulatory activities. mdpi.comnih.gov It has been investigated for its potential in treating atopic dermatitis. researchgate.netmdpi.comresearchgate.net In a study using mice with 2,4-dinitrofluorobenzene-induced atopic dermatitis-like skin lesions, topical application of this compound was shown to alleviate inflammatory responses. mdpi.comnih.gov Treatment with 15-20 mg/kg of this compound led to a decrease in epidermal thickness and mast cell infiltration. mdpi.com Furthermore, serum levels of IgE and inflammatory cytokines such as IFN-γ, IL-4, TSLP, and IL-1β were reduced with this compound treatment. researchgate.netmdpi.com The underlying mechanism may involve the regulation of key signaling pathways like NF-κB and TNF, which in turn reduces the levels of inflammatory factors. researchgate.netmdpi.comnih.gov
Anti-Proliferative Activity against Cancer Cell Lines
This compound and its derivatives have shown cytotoxic activity against various cancer cell lines. frontiersin.orgmdpi.comnih.gov Analogs of this compound displayed inhibitory activity against the human colon tumor cell line HCT-116, with IC50 values ranging from 1.81 to 5.00 μg/mL. mdpi.comnih.govscienceopen.com Specifically, Azalomycin F4a 2-ethylpentyl ester and Azalomycin F5a 2-ethylpentyl ester exhibited IC50 values of 5.64 μg/mL and 2.58 μg/mL, respectively, against HCT-116 cells. frontiersin.orgmdpi.comnih.gov Another study highlighted that Azalomycin F4a can suppress the growth of gastric cancer cells both in laboratory settings and in living organisms. nih.gov
Table 3: Cytotoxic Activity (IC50) of this compound Analogs against HCT-116 Cancer Cell Line
| Compound | IC50 (μg/mL) |
|---|---|
| This compound Analogs | 1.81–5.00 mdpi.comnih.govscienceopen.com |
| Azalomycin F4a 2-ethylpentyl ester | 5.64 frontiersin.orgmdpi.comnih.gov |
| Azalomycin F5a 2-ethylpentyl ester | 2.58 frontiersin.orgmdpi.comnih.gov |
Structure Activity Relationship Sar Studies of Azalomycin F and Its Derivatives
Rational Design and Chemical Synthesis of Azalomycin F Analogs
The rational design of this compound analogs focuses on synthetically modifying its core structure to probe the role of different functional groups. This approach has led to the creation of a variety of derivatives, providing valuable insights into the molecule's mechanism of action.
The large macrolactone ring is a defining feature of this compound and a key target for chemical modification. Research has shown that the lactone ring is crucial for the antimicrobial activity of this compound. mdpi.comresearchgate.netiau.ir It is believed to interact with the polar heads of phospholipids (B1166683) in the cell membranes of susceptible organisms. mdpi.comnih.gov This interaction is a critical first step in disrupting the cell membrane and ultimately leading to cell death. mdpi.comresearchgate.net
While the integrity of the macrolactone ring is essential, some modifications have been explored. For instance, the reduction of a double bond or methylation of the lactone ring did not significantly impact antimicrobial activity. biorxiv.org However, alterations to the six-membered hemiketal ring (C17-C21) have been shown to be important for its antimicrobial properties. biorxiv.org
The guanidyl side chain of this compound is another critical component for its biological activity. mdpi.comiau.irnih.govmdpi.com This side chain is thought to target and interact with negatively charged components of the bacterial cell envelope, such as lipoteichoic acid (LTA) in Gram-positive bacteria. mdpi.comnih.govresearchgate.net This electrostatic interaction contributes to the disruption of the cell envelope and is a key part of its multi-faceted antimicrobial mechanism. nih.govresearchgate.net
Molecular docking studies have suggested that the guanidyl side chain interacts with the active center of LTA synthase (LtaS), an enzyme essential for LTA biosynthesis. nih.govmdpi.com This interaction, involving key amino acid residues, inhibits the enzyme's function, further compromising the integrity of the bacterial cell. nih.govmdpi.com The majority of these interactions occur on the guanidyl side chain, with only minor hydrophobic interactions involving the malonyl moiety. nih.gov
Modifications of the functional groups attached to the macrolactone ring, particularly the malonyl group, have been a significant focus of SAR studies. The hydrolysis of the malonyl ester to produce demalonylthis compound derivatives has been shown to have a profound effect on bioactivity.
Demalonylation, the removal of the malonyl group, has been reported to increase the antimicrobial activity of this compound. mdpi.com This process also results in a more basic compound with improved water solubility, particularly for its hydrochloride salt. mdpi.com For example, four demalonylazalomycin F5a derivatives were synthesized and showed enhanced anti-MRSA (methicillin-resistant Staphylococcus aureus) activity compared to the parent compound, Azalomycin F5a. cjnmcpu.comcjnmcpu.com
Furthermore, esterification at the position where the malonyl group was attached has been explored. Seven new this compound analogs were isolated, including esters with valine, (6-methyl)heptanoic acid, (9-methyl)decanoic acid, and (10-methyl)undecanoic acid at the C23 position after demalonylation. semanticscholar.orgnih.gov These derivatives all exhibited broad-spectrum antimicrobial and anti-HCT-116 (human colon carcinoma) activities. semanticscholar.orgnih.gov Another analog, 25-malonyl demalonylazalomycin F5a monoester, was also identified. semanticscholar.orgnih.gov
Derivatization of the Guanidyl Side Chain
Correlation of Structural Features with Bioactivity Profiles
The synthesis and evaluation of various this compound analogs have allowed for a clearer understanding of the correlation between specific structural features and the resulting biological activity.
A consistent finding across numerous studies is the indispensable role of the guanidyl moiety for the antimicrobial efficacy of this compound. mdpi.comiau.irmdpi.com This positively charged group is crucial for the initial interaction with the negatively charged bacterial cell surface, particularly with lipoteichoic acid (LTA) in Gram-positive bacteria. mdpi.comnih.govpnas.org The synergy between the guanidyl side-chain targeting LTA and the lactone ring binding to phospholipids is believed to be responsible for the potent anti-MRSA activity of Azalomycin F5a. mdpi.com
Molecular modeling and experimental evidence support the hypothesis that the guanidyl group's interaction with LTA and its synthase, LtaS, is a key mechanism of action. nih.govmdpi.com This targeted interaction disrupts the cell envelope and inhibits essential biosynthetic pathways, leading to bacterial cell death. nih.govresearchgate.net The essentiality of this moiety is a cornerstone of the structure-activity relationship of this class of compounds.
The malonyl group at position C23 has been shown to influence the bioactivity of this compound, though its role is more nuanced than that of the guanidyl group or the macrolactone ring. Several studies have indicated that the malonyl group can actually reduce the antimicrobial activity of the compound. biorxiv.org
The removal of the malonyl group through demalonylation consistently leads to an increase in antimicrobial potency. mdpi.com For instance, demalonylazalomycin F5a derivatives exhibited significantly lower minimum inhibitory concentrations (MICs) against MRSA strains compared to Azalomycin F5a itself. cjnmcpu.comcjnmcpu.com This suggests that the malonyl monoester group is less important for its anti-MRSA activity and its removal is beneficial. cjnmcpu.comcjnmcpu.com The improved activity of demalonylated derivatives may be attributed to enhanced water solubility and potentially a more favorable interaction with the target site in the absence of the bulky and negatively charged malonyl group. mdpi.com
Data Tables
Table 1: Bioactivity of Azalomycin F5a and its Demalonyl Derivatives against MRSA
| Compound | Minimum Inhibitory Concentration (MIC) in μg/mL |
|---|---|
| Azalomycin F5a | 3.0 - 4.0 |
| Demalonylazalomycin F5a derivative 2 | 0.5 - 1.0 |
| Demalonylazalomycin F5a derivative 3 | 0.67 - 1.0 |
| Demalonylazalomycin F5a derivative 4 | 0.67 - 0.83 |
| Demalonylazalomycin F5a derivative 5 | 0.5 - 0.83 |
Data sourced from a study on the anti-MRSA activity of Azalomycin F5a and its derivatives. cjnmcpu.com
Influence of Macrolactone Ring Substituents and Size on Bioactivity
The structural integrity of the large 36-membered macrolactone ring of this compound is considered crucial for its biological activities. researchgate.netsemanticscholar.org Structure-activity relationship (SAR) studies have indicated that both the macrolactone ring and the terminal guanidine (B92328) group are vital for the antibacterial and antifungal properties of this class of compounds. researchgate.netencyclopedia.pub Modifications to the substituents on the macrolactone ring have been a key area of investigation, leading to the discovery of several natural and semi-synthetic derivatives with varied bioactivity profiles.
Research on derivatives isolated from Streptomyces sp. 211726 has provided significant insights into how different ester groups at position C-23 of the macrolactone ring influence the compound's cytotoxic and antimicrobial effects. nih.govmdpi.com Esterification at this position with various alkyl and amino acid moieties has been shown to modulate the bioactivity.
For instance, two 2-ethylpentyl ester derivatives of this compound, namely Azalomycin F4a 2-ethylpentyl ester and Azalomycin F5a 2-ethylpentyl ester, have demonstrated moderate to strong cytotoxic activity against the human colon cancer cell line HCT-116. mdpi.com Further investigations into minor analogs from the same streptomycete strain led to the isolation of seven new this compound derivatives. nih.govresearchgate.net These include a unique 25-malonyl demalonylazalomycin F5a monoester and several C-23 esters, such as a valine ester and esters with longer, branched-chain fatty acids like (6-methyl)heptanoic acid, (9-methyl)decanoic acid, and (10-methyl)undecanoic acid. nih.govresearchgate.net These compounds have all exhibited broad-spectrum antimicrobial activity and notable cytotoxicity against the HCT-116 cell line. nih.govresearchgate.netsemanticscholar.org
The table below summarizes the cytotoxic activities of various this compound derivatives with substituents on the macrolactone ring against the HCT-116 human colon cancer cell line.
| Compound Name | Macrolactone Ring Substituent | Cytotoxicity (IC₅₀) against HCT-116 cells (µg/mL) |
| Azalomycin F4a 2-ethylpentyl ester | C-23: 2-ethylpentyl ester | 5.64 mdpi.com |
| Azalomycin F5a 2-ethylpentyl ester | C-23: 2-ethylpentyl ester | 2.58 mdpi.com |
| 25-malonyl demalonylazalomycin F5a monoester | C-25: Malonyl monoester | 1.81 - 5.00 (range for analogs) mdpi.comscienceopen.com |
| 23-valine demalonylazalomycin F5a ester | C-23: Valine ester | 1.81 - 5.00 (range for analogs) mdpi.comscienceopen.com |
| 23-(6-methyl)heptanoic acid demalonylazalomycin F3a ester | C-23: (6-methyl)heptanoic acid ester | 1.81 - 5.00 (range for analogs) mdpi.comscienceopen.com |
| 23-(6-methyl)heptanoic acid demalonylazalomycin F4a ester | C-23: (6-methyl)heptanoic acid ester | 1.81 - 5.00 (range for analogs) mdpi.comscienceopen.com |
| 23-(6-methyl)heptanoic acid demalonylazalomycin F5a ester | C-23: (6-methyl)heptanoic acid ester | 1.81 - 5.00 (range for analogs) mdpi.comscienceopen.com |
| 23-(9-methyl)decanoic acid demalonylazalomycin F4a ester | C-23: (9-methyl)decanoic acid ester | 1.81 - 5.00 (range for analogs) mdpi.comscienceopen.com |
| 23-(10-methyl)undecanoic acid demalonylazalomycin F4a ester | C-23: (10-methyl)undecanoic acid ester | 1.81 - 5.00 (range for analogs) mdpi.comscienceopen.com |
These findings collectively suggest that the C-23 and C-25 positions of the this compound macrolactone ring are amenable to structural modifications, and that changes in the ester substituents can significantly impact the cytotoxic potency of the parent molecule.
Regarding the influence of the macrolactone ring size, most documented this compound analogs possess a 36-membered ring. researchgate.netmdpi.com One source mentions a 34-membered ring for this compound, but this appears to be an inconsistency in the literature, with the majority of studies confirming the 36-membered structure. oup.comresearchgate.net To date, there is a lack of published research on the synthesis or isolation of this compound analogs with systematically altered macrolactone ring sizes (e.g., through ring contraction or expansion). Consequently, the direct impact of ring size variation on the bioactivity of this compound remains an uninvestigated area, and no comparative data is available.
Ecological and Interkingdom Communication Roles of Azalomycin F
Azalomycin F as a Key Chemical Mediator in Microbial Consortia
This compound is a prominent example of an arginoketide, a class of polyketides that utilize arginine in their biosynthesis. chembiosys.de These molecules are instrumental in mediating interactions within complex microbial consortia. Research has shown that bacteria capable of producing arginoketides and the fungi that can perceive and react to these signals are often found together in the same soil samples, suggesting a co-evolved relationship. nih.govresearchgate.net
A remarkable tripartite interkingdom microbial consortium has been discovered involving the bacterium Streptomyces rapamycinicus (or S. iranensis), the fungus Aspergillus nidulans, and the green alga Chlamydomonas reinhardtii. chembiosys.de In this system, this compound, produced by the Streptomyces species, acts as a pivotal chemical mediator. chembiosys.de The bacterium releases this compound specifically upon contact with C. reinhardtii. researchgate.net
This interaction reveals a complex ecological dynamic. While this compound is algicidal towards C. reinhardtii, the fungus A. nidulans can offer protection. leibniz-hki.de A. nidulans attracts the motile algal cells, which then become embedded within the fungal mycelium, forming a lichen-like association that shields the alga from the toxic effects of this compound. leibniz-hki.de This protective partnership enhances the growth of the alga. leibniz-hki.de Interestingly, at sublethal concentrations, this compound can induce C. reinhardtii to form protective multicellular aggregates known as gloeocapsoids. chembiosys.debiorxiv.orgpnas.org This response is considered a defense mechanism against the harmful bacteria. pnas.orgnih.gov
One of the most significant roles of this compound in interkingdom communication is its ability to induce the production of secondary metabolites in fungi. Specifically, this compound produced by Streptomyces iranensis triggers the expression of a normally "silent" biosynthetic gene cluster—the ors cluster—in Aspergillus nidulans. chembiosys.denih.govbiorxiv.org This activation leads to the synthesis and secretion of orsellinic acid and its derivatives, such as lecanoric acid, F-9775A, and F-9775B. nih.govbiorxiv.org
This phenomenon is not exclusive to this compound; other related arginoketides like desertomycin (B81353) A and monazomycin (B1676709) also induce the ors gene cluster in A. nidulans. nih.govbiorxiv.org The activation of fungal secondary metabolism by bacterial signals represents a sophisticated form of chemical communication that influences the chemical landscape of their shared environment.
| Bacterial Signal | Producing Organism | Responding Organism | Induced Fungal Metabolites |
| This compound | Streptomyces iranensis / S. rapamycinicus | Aspergillus nidulans | Orsellinic acid, Lecanoric acid, F-9775A, F-9775B. nih.govbiorxiv.org |
| Desertomycin A | Streptomyces macronensis | Aspergillus nidulans | Orsellinic acid and derivatives. nih.govbiorxiv.org |
| Monazomycin | Streptomyces mashuensis | Aspergillus nidulans | Orsellinic acid and derivatives. nih.govbiorxiv.org |
Bacterial-Fungal-Algal Interkingdom Interactions (e.g., Streptomyces, Aspergillus, Chlamydomonas)
Mechanisms of Microbial Epigenetic Modulation
The induction of fungal secondary metabolism by this compound is not a simple activation but involves a sophisticated reprogramming of the fungal epigenetic machinery. chembiosys.de This modulation occurs at the level of histone modifications and transcription factor activity.
The interaction between Streptomyces and Aspergillus leads to changes in the fungal chromatin state. This compound triggers the activation of the histone acetyltransferase GcnE in A. nidulans. chembiosys.debiorxiv.orgresearchgate.net GcnE then specifically acetylates histone H3 at lysine (B10760008) residues 9 and 14 (H3K9 and H3K14) within the promoter regions of the ors gene cluster. chembiosys.de This acetylation creates a more open chromatin structure, facilitating gene transcription.
Counteracting this activation is the histone deacetylase SirE, a sirtuin-type enzyme. chembiosys.debiorxiv.orgresearchgate.net SirE acts as a negative regulator, removing the acetyl groups and thus repressing the expression of the ors gene cluster in the absence of the bacterial signal. biorxiv.orgresearchgate.net The interplay between GcnE and SirE provides a tightly controlled switch for fungal gene expression, directly responding to the presence of this compound. chembiosys.debiorxiv.org
Beyond epigenetic modifications, the bacterial signal is transduced through specific fungal transcription factors. The Myb-like transcription factor BasR has been identified as a crucial regulatory node in A. nidulans for activating the ors gene cluster in response to the bacterial interaction. chembiosys.debiorxiv.orgresearchgate.net The activation of BasR is essential for translating the external chemical signal of this compound into a specific transcriptional response, ultimately leading to the production of orsellinic acid and its derivatives. biorxiv.orgresearchgate.netleibniz-hki.de Studies have shown that even when histone deacetylase activity is inhibited, the presence of a functional BasR is still required to activate the gene cluster. biorxiv.orgresearchgate.netbiorxiv.org
| Regulator | Type | Organism | Role in Response to this compound |
| GcnE | Histone Acetyltransferase | Aspergillus nidulans | Positive regulator; acetylates H3K9 and H3K14 in the ors gene cluster promoter, activating expression. chembiosys.deresearchgate.net |
| SirE | Histone Deacetylase (Sirtuin) | Aspergillus nidulans | Negative regulator; deacetylates histones in the ors gene cluster, repressing expression. chembiosys.debiorxiv.orgresearchgate.net |
| BasR | Transcription Factor (Myb-like) | Aspergillus nidulans | Positive regulator; essential for transducing the bacterial signal to activate the ors gene cluster. chembiosys.debiorxiv.orgresearchgate.net |
Histone Acetyltransferase and Deacetylase Regulation in Fungi (e.g., GcnE, SirE)
Broader Ecological Implications of this compound in Soil and Aquatic Environments
The influence of this compound extends beyond localized interactions, suggesting a significant role in shaping the broader microbial ecology of soil and aquatic environments. The widespread presence of bacteria that produce arginoketides and fungi that respond to them indicates that these interactions are likely common in nature. nih.govresearchgate.net
In aquatic systems, the interaction between Streptomyces and the green alga Chlamydomonas demonstrates the cross-habitat relevance of this compound. chembiosys.de The induction of protective gloeocapsoid formation in the alga is a clear example of a defensive adaptation triggered by a bacterial chemical threat. pnas.org This interaction may influence algal population dynamics and could be a factor in the evolution of multicellularity as a protective strategy against predation or chemical warfare in hostile environments. pnas.org
Q & A
Q. Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
